ALDH2 modulator 1

Description

Propriétés

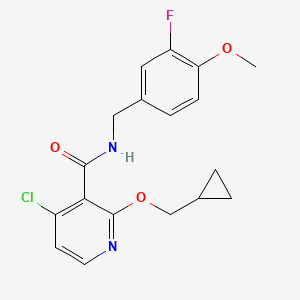

Formule moléculaire |

C18H18ClFN2O3 |

|---|---|

Poids moléculaire |

364.8 g/mol |

Nom IUPAC |

4-chloro-2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H18ClFN2O3/c1-24-15-5-4-12(8-14(15)20)9-22-17(23)16-13(19)6-7-21-18(16)25-10-11-2-3-11/h4-8,11H,2-3,9-10H2,1H3,(H,22,23) |

Clé InChI |

HCPDPUVPRPTNPO-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CN=C2OCC3CC3)Cl)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ALDH2 Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for the detoxification of a wide range of endogenous and exogenous aldehydes. Its dysfunction, particularly the common ALDH2*2 genetic variant, is associated with a variety of human pathologies, including an increased risk of cancer, cardiovascular disease, and alcohol-induced tissue damage. ALDH2 modulators, particularly activators, represent a promising therapeutic strategy to counteract the effects of toxic aldehydes. This technical guide provides a comprehensive overview of the mechanism of action of ALDH2 modulators, with a primary focus on the well-characterized activator, Alda-1, and introducing the potent, orally active compound, ALDH2 modulator 1. This document details the molecular interactions, kinetic effects, and downstream signaling pathways affected by these modulators, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to ALDH2 and its Modulation

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in cellular detoxification, playing a crucial role in the oxidation of acetaldehyde, the primary toxic metabolite of ethanol, to non-toxic acetate.[1][2] Beyond its role in alcohol metabolism, ALDH2 is responsible for metabolizing other harmful aldehydes, such as 4-hydroxynonenal (4-HNE), which is a product of lipid peroxidation and is implicated in oxidative stress-related pathologies.[3][4] A common single nucleotide polymorphism in the ALDH2 gene results in the ALDH2*2 variant, which has a significantly reduced enzymatic activity and is prevalent in East Asian populations.[3] This genetic variance leads to an accumulation of toxic aldehydes, increasing the susceptibility to various diseases.

The development of small molecule activators of ALDH2, such as Alda-1, has provided a valuable tool for studying the physiological roles of this enzyme and offers a potential therapeutic avenue for conditions associated with aldehyde toxicity.[1][5][6] More recently, other potent modulators like "this compound" have emerged, showing efficacy in preclinical models.[2][7][8][9][10] This guide will dissect the mechanisms through which these molecules exert their effects.

Core Mechanism of Action: Focus on Alda-1

Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a pioneering ALDH2 activator that has been extensively studied. Its mechanism of action is multifaceted, involving direct interaction with the enzyme to enhance its catalytic efficiency and acting as a chemical chaperone to restore function to the deficient ALDH2*2 variant.

Molecular Interaction and Binding Site

Structural studies have revealed that Alda-1 binds within the substrate-binding tunnel of the ALDH2 enzyme.[5] This binding site is in close proximity to the catalytic cysteine residue (Cys302) and glutamic acid residue (Glu268), which are critical for the dehydrogenase reaction.[5] By positioning itself near the active site, Alda-1 facilitates the catalytic process without directly participating in the chemical reaction.

Allosteric Regulation and Structural Chaperoning

For the wild-type ALDH2 enzyme, Alda-1 acts as an allosteric activator. In the case of the inactive ALDH22 variant, the E487K mutation leads to structural instability and a disordered NAD+ binding site.[11] Alda-1 functions as a structural chaperone for ALDH22, binding to the enzyme and restoring its proper conformation.[5][11] This chaperoning effect reorders the NAD+ binding site, thereby rescuing the enzymatic activity of the mutant protein.

Quantitative Data on ALDH2 Modulation

The effects of Alda-1 on ALDH2 activity have been quantified through various enzymatic assays. The following tables summarize the key kinetic parameters.

Table 1: Effect of Alda-1 on ALDH2 Dehydrogenase Activity

| Enzyme Variant | Substrate | Fold Activation by Alda-1 | EC50 (µM) | Reference |

| ALDH21 (Wild-Type) | Acetaldehyde | ~2-fold | ~20 | [1][7] |

| ALDH22 (Variant) | Acetaldehyde | ~11-fold | - | [1] |

Table 2: Effect of Alda-1 on ALDH2 Esterase Activity

| Enzyme Variant | Condition | Fold Activation | Reference |

| ALDH21 (Wild-Type) | Alda-1 alone | 6- to 7-fold | [12] |

| ALDH21 (Wild-Type) | Alda-1 + NAD+ | 10-fold | [12] |

| ALDH22 (Variant) | Alda-1 alone | 6- to 7-fold | [12] |

| ALDH22 (Variant) | Alda-1 + NAD+ | >100-fold | [12] |

Table 3: Effect of Alda-1 on Kinetic Parameters of ALDH2

| Enzyme | Parameter | Effect of Alda-1 | Reference |

| ALDH2 | K_M for NAD+ | Dramatically decreased | [1] |

| ALDH2 | V_max for short-chain aldehydes | Increased | [1] |

This compound: A Potent, Orally Active Modulator

This compound is another potent and, notably, orally active modulator of ALDH2.[2][8][10] While detailed mechanistic studies are less abundant in publicly available literature compared to Alda-1, preclinical data demonstrate its efficacy.

Table 4: In Vivo Effects of this compound

| Animal Model | Administration Route | Dosage | Effect | Reference |

| Mice | Intravenous (i.v.) | 10 mg/kg | Reduced blood alcohol levels | [8][10] |

| Mice | Oral (p.o.) | 40, 60 mg/kg | Reduced blood alcohol levels | [8][10] |

Downstream Signaling Pathways

The activation of ALDH2 by modulators like Alda-1 has significant downstream consequences, primarily through the reduction of toxic aldehyde levels. This leads to the modulation of several key signaling pathways implicated in cellular stress and survival.

Attenuation of Oxidative Stress and NF-κB Signaling

A key consequence of ALDH2 deficiency is the accumulation of reactive aldehydes, which leads to increased reactive oxygen species (ROS) and cellular damage. This oxidative stress is a known activator of the NF-κB signaling pathway, a central regulator of inflammation and apoptosis.[3] By enhancing the clearance of aldehydes, ALDH2 activators reduce ROS production and subsequently inhibit the activation of NF-κB.[3][6][13]

Modulation of the Akt/GSK-3β/β-catenin Pathway

In the context of tissue repair, such as cutaneous wound healing, ALDH2 activation by Alda-1 has been shown to promote the proliferation and migration of epidermal keratinocytes.[14] This effect is mediated through the activation of the Akt/GSK-3β/β-catenin signaling pathway.[14]

Experimental Protocols

ALDH2 Activity Assay (Spectrophotometric)

This protocol measures the dehydrogenase activity of ALDH2 by monitoring the production of NADH.

Materials:

-

Purified ALDH2 enzyme

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0

-

Substrate: e.g., 1 mM acetaldehyde

-

Cofactor: 1 mM NAD+

-

ALDH2 modulator (e.g., Alda-1) or vehicle (DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and the ALDH2 modulator or vehicle.

-

Add the purified ALDH2 enzyme to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at 25°C.

-

Initiate the reaction by adding the aldehyde substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[9]

Conclusion

ALDH2 modulators, particularly activators like Alda-1, hold significant therapeutic promise for a range of diseases linked to aldehyde toxicity. Their mechanism of action is centered on the direct enhancement of ALDH2's catalytic activity and, in the case of the ALDH2*2 variant, the restoration of its structural integrity and function. This leads to a reduction in harmful aldehydes, thereby mitigating downstream pathological signaling, including the NF-κB and Akt/GSK-3β/β-catenin pathways. The emergence of potent, orally available compounds such as this compound further underscores the potential of this therapeutic strategy. Continued research into the precise mechanisms and applications of these modulators will be crucial for their translation into clinical practice.

References

- 1. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Lung-genomics [lung-genomics.org]

- 3. Alda‑1 restores ALDH2‑mediated alcohol metabolism to inhibit the NF‑κB/VEGFC axis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Aldh2 gene reduces oxidative stress in the bladder by regulating the NF-κB pathway in a mouse model of ketamine-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 1629615-99-1 | MOLNOVA [molnova.com]

- 11. researchgate.net [researchgate.net]

- 12. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldehyde Dehydrogenase 2 Protects the Kidney from Ischemia–Reperfusion Injury by Suppressing the IκBα/NF-κB/IL-17C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alda-1, an Aldehyde Dehydrogenase 2 Agonist, Improves Cutaneous Wound Healing by Activating Epidermal Keratinocytes via Akt/GSK-3β/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The ALDH2 Target Binding Site of Small Molecule Modulators

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme, plays a central role in detoxifying endogenous and exogenous aldehydes. Its dysfunction, particularly the common ALDH2*2 genetic variant, is associated with various pathologies, making it a compelling therapeutic target. This guide provides a detailed technical overview of the binding site and mechanism of action of small molecule activators of ALDH2, with a primary focus on the well-characterized modulator, Alda-1. While "ALDH2 modulator 1" is a commercially available compound, the extensive body of scientific literature on Alda-1 offers a robust model for understanding the molecular interactions governing ALDH2 activation. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

The ALDH2 Activator Binding Site

Crystallographic studies have revealed that the activator Alda-1 binds to a specific allosteric site on the ALDH2 enzyme. This binding site is located at the entrance of the catalytic tunnel, near but distinct from the active site where substrate oxidation occurs.

Key Features of the Binding Site:

-

Location: Situated at the entrance to the substrate-binding tunnel.[1][2] This strategic position allows it to modulate substrate access and product release without directly interfering with the catalytic residues.

-

Overlapping with Inhibitor Site: The Alda-1 binding site overlaps with the binding site of the isoflavone inhibitor daidzin.[1][3] However, their distinct chemical structures lead to opposite effects on enzyme activity. While daidzin directly blocks the active site residues, Alda-1 binds in a manner that leaves the critical catalytic residues, Cysteine-302 (Cys302) and Glutamate-268 (Glu268), free to function.[1][4]

-

Allosteric Nature: Alda-1 functions as an allosteric modulator.[5] Its binding induces conformational changes in the enzyme that enhance its catalytic efficiency, particularly for the inactive ALDH2*2 variant, by acting as a "chemical chaperone" to restore its structure.[6][7]

-

Structural Pockets: The active cavity targeted by activators like Alda-1 can be described as having four pockets (P1, P2, P3, and P4). P1 is an internal pocket, while P2, P3, and P4 are more exposed to the solvent. The base of these pockets is primarily hydrophobic, with hydrophilic edges.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effect of Alda-1 on ALDH2 activity.

Table 1: Kinetic Parameters of Alda-1 on ALDH2

| Parameter | Enzyme Variant | Condition | Value | Fold Change | Reference |

| EC50 | ALDH21 (Wild-Type) | in vitro | ~20 µM | - | [5] |

| Vmax | ALDH22 | With Alda-1 | - | 2-fold increase | [1][8] |

| Km for NAD+ | ALDH21 (Wild-Type) | With Alda-1 | - | 2.4-fold decrease | [3][9] |

| Km for NAD+ | ALDH22 | Without Alda-1 | 7.4 ± 0.7 mM | - | [8][10] |

| Km for NAD+ | ALDH22 | With Alda-1 | 1.1 mM | 6.7-fold decrease | [8][10] |

| Km for Aldehyde | ALDH21 (Wild-Type) | With Alda-1 | - | 8.6-fold increase | [3][9] |

| Catalytic Efficiency (NAD+) | ALDH21 (Wild-Type) | With Alda-1 | - | 4.4-fold increase | [3][9] |

| Activation of ALDH22 | Homozygotic enzyme | With Alda-1 | - | 11-fold increase | [5] |

| Esterase Activity Activation (Alda-1 alone) | ALDH21 & ALDH22 | With Alda-1 | - | 6 to 7-fold increase | [1] |

| Esterase Activity Activation (Alda-1 + NAD+) | ALDH21 | With Alda-1 + NAD+ | - | 10-fold increase | [1] |

| Esterase Activity Activation (Alda-1 + NAD+) | ALDH22 | With Alda-1 + NAD+ | - | >100-fold increase | [1] |

Table 2: In Vivo and Cellular Effects of Alda-1

| Parameter | Model System | Treatment | Result | Reference |

| 4-HNE Adduct Formation | Bile Duct Ligated Mice | Alda-1 | Decreased adducts from 14.1% to 2.2% of cross-sectional area | [4] |

| ALDH2 Activity | Cardiomyocytes | Alda-1 (20 µM for 12h) | Increased ALDH2 activity | [6] |

Experimental Protocols

X-Ray Crystallography for Alda-1/ALDH2 Complex

This protocol is a synthesized methodology based on general protein crystallography techniques and specific details from studies on the Alda-1/ALDH2 complex.

-

Protein Expression and Purification:

-

Human ALDH2 (wild-type or ALDH2*2 variant) is expressed in E. coli using a suitable expression vector (e.g., pET-28a).

-

The protein is purified to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography. Protein purity should be assessed by SDS-PAGE.

-

-

Crystallization:

-

The purified ALDH2 protein is concentrated to 2-50 mg/mL.

-

Crystallization is typically achieved using the vapor diffusion method (hanging or sitting drop).[11]

-

A droplet containing a 1:1 mixture of the concentrated protein solution and a reservoir solution is equilibrated against a larger volume of the reservoir solution.

-

For the Alda-1 complex, Alda-1 (dissolved in a suitable solvent like DMSO) is added to the protein solution to a final concentration that ensures saturation of the binding sites before setting up the crystallization drops.

-

The reservoir solution composition needs to be optimized but may contain precipitants like polyethylene glycol (PEG) 3350 and salts at a specific pH (e.g., 0.15 M DL-malic acid pH 7.0).[12]

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected (e.g., using glycerol) and flash-cooled in liquid nitrogen.[12]

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed (integrated and scaled) using software like HKL-2000.[12]

-

The structure is solved by molecular replacement using a known ALDH2 structure as a search model. The electron density for the bound Alda-1 molecule is then identified and the ligand is built into the model and refined.

-

ALDH2 Activity Assay (Fluorometric)

This protocol is for determining ALDH2 activity in the presence of modulators like Alda-1, based on the principle of measuring NADH production.

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0.

-

Substrate Solution: Acetaldehyde or other aldehyde substrate (e.g., propionaldehyde) at a specified concentration (e.g., 1 mM).

-

Cofactor Solution: NAD+ at a specified concentration (e.g., 1 mM).

-

Fluorogenic Probe: A reagent that becomes fluorescent upon reduction by NADH (e.g., resazurin).

-

Enzyme Solution: Purified ALDH2 enzyme at a concentration of 0.03-0.06 µM for ALDH21 and 0.3-0.5 µM for ALDH22.[1]

-

Modulator Solution: Alda-1 dissolved in DMSO, then diluted in assay buffer to the desired final concentrations (e.g., 0-30 µM). A final DMSO concentration of 2% (v/v) should be maintained in all reactions.[1]

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, NAD+ solution, and modulator solution (or vehicle control).

-

Add the enzyme solution to initiate a pre-incubation period if required.

-

Initiate the reaction by adding the substrate solution.

-

Add the fluorogenic probe.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a PicoProbe-based assay). The reaction is typically carried out at 25°C or 37°C.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

ALDH2-Mediated Signaling Pathway in Head and Neck Cancer

Caption: ALDH2 signaling pathway in cancer.

Experimental Workflow for ALDH2 Activator Screening

Caption: Workflow for ALDH2 activator discovery.

Conclusion

The allosteric binding site at the entrance of the catalytic tunnel of ALDH2 represents a druggable target for the development of novel activators. Alda-1 serves as a paradigm for this class of molecules, demonstrating the therapeutic potential of enhancing ALDH2 activity, particularly in individuals with the ALDH2*2 variant. The detailed understanding of its binding mode, coupled with robust experimental protocols, provides a solid foundation for future research and development of next-generation ALDH2 modulators for a range of clinical applications.

References

- 1. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alda‐1 modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) | Semantic Scholar [semanticscholar.org]

- 4. Aldehyde Dehydrogenase-2 Activation by Alda-1 Decreases Necrosis and Fibrosis After Bile Duct Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.6. ALDH2 activity assay after Alda-1 treatment [bio-protocol.org]

- 7. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alda-1 modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression, crystallization and preliminary X-ray crystallographic analysis of aldehyde dehydrogenase (ALDH) from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of ALDH2 Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes, including acetaldehyde, a toxic byproduct of alcohol metabolism. Dysfunction of ALDH2 has been linked to various pathological conditions, making it a significant therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of ALDH2 modulator 1 (CAS 1629615-99-1), a potent and orally active modulator of ALDH2. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound was identified through a high-throughput screening campaign aimed at discovering novel small molecules that can modulate the activity of ALDH2. The primary rationale for its development was to identify compounds capable of enhancing the detoxification of harmful aldehydes, with potential applications in conditions exacerbated by aldehyde accumulation. The discovery is detailed in the patent application WO2014160185A2, which describes a series of mitochondrial aldehyde dehydrogenase-2 modulators.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1629615-99-1 | [2][3][4] |

| Molecular Formula | C18H18ClFN2O3 | [2][3][4] |

| Molecular Weight | 364.80 g/mol | [3] |

| Purity | >98% (HPLC) | [2][4] |

| SMILES | O=C(C1=C(C=CN=C1OCC2CC2)Cl)NCC3=CC=C(C(F)=C3)OC | [3] |

Synthesis of this compound

The synthesis of this compound, also referred to as compound 161 in patent literature, is a multi-step process. The following protocol has been synthesized from the information provided in the patent WO2014160185A2.[1]

Synthesis Workflow

Caption: Synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of 3-chloro-4-(cyclopropylmethoxy)picolinic acid (Intermediate 1)

-

To a solution of 3-chloro-4-hydroxypicolinic acid in dimethylformamide (DMF), add potassium carbonate (K2CO3).

-

Add (bromomethyl)cyclopropane to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with aqueous HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel chromatography to obtain 3-chloro-4-(cyclopropylmethoxy)picolinic acid.

Step 2: Synthesis of 3-chloro-4-(cyclopropylmethoxy)-N-((4-fluoro-3-methoxyphenyl)methyl)picolinamide (this compound)

-

To a solution of 3-chloro-4-(cyclopropylmethoxy)picolinic acid in DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).

-

Add (4-fluoro-3-methoxyphenyl)methanamine to the reaction mixture.

-

Stir the mixture at room temperature for several hours.

-

Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford this compound as a solid.

Biological Activity and Data Presentation

This compound has been shown to be a potent and orally active modulator of ALDH2.[2][3][4] The primary in vivo effect observed is the reduction of blood alcohol levels in mice.[2][3][4]

In Vivo Efficacy

| Animal Model | Dosage | Administration Route | Key Finding | Reference |

| Male C57BL/6 Mice (8-9 weeks, 20-22 g) | 10 mg/kg | Intravenous (i.v.) | Reduced blood alcohol levels following a 5 g/kg oral dose of ethanol. | [3] |

| Male C57BL/6 Mice (8-9 weeks, 20-22 g) | 40, 60 mg/kg | Oral (p.o.) | Reduced blood alcohol levels following a 5 g/kg oral dose of ethanol. | [3] |

Note: At present, specific in vitro activity data such as EC50 or IC50 values for this compound are not publicly available in the reviewed literature.

Signaling Pathways

The primary molecular target of this compound is the mitochondrial enzyme ALDH2. By modulating its activity, the compound influences pathways related to aldehyde metabolism. The general signaling cascade initiated by ALDH2 activation involves the detoxification of harmful aldehydes, which in turn can mitigate downstream cellular stress and damage.

Caption: ALDH2 modulation signaling pathway.

Experimental Protocols

Detailed methodologies for the assessment of ALDH2 modulators are crucial for reproducible research. The following sections outline typical experimental protocols.

In Vitro ALDH2 Activity Assay

This assay is designed to measure the enzymatic activity of ALDH2 in the presence of a modulator.

Caption: In vitro ALDH2 activity assay workflow.

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0).

-

In a 96-well plate, add the reaction buffer, NAD+ (coenzyme), and purified ALDH2 enzyme.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 25°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, acetaldehyde.

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the rate of NADH production to determine ALDH2 activity.

In Vivo Assessment of ALDH2 Modulation

This protocol describes the in vivo evaluation of this compound in a mouse model of alcohol metabolism.

Caption: In vivo ALDH2 modulation assessment workflow.

Protocol:

-

Use male C57BL/6 mice (8-9 weeks old, 20-22 g). Acclimate the animals to the housing conditions.

-

Administer this compound via the desired route (intravenous or oral gavage) at the specified doses (e.g., 10, 40, or 60 mg/kg). A control group should receive the vehicle.

-

After a set period, administer a standard dose of ethanol (e.g., 5 g/kg) orally to all mice.

-

Collect blood samples at predetermined time points post-ethanol administration (e.g., 30, 60, 120 minutes).

-

Analyze the blood samples to determine the blood alcohol concentration, typically using gas chromatography.

-

Compare the blood alcohol levels between the group treated with this compound and the vehicle control group to assess the in vivo efficacy of the modulator.

Conclusion

This compound is a promising small molecule that has demonstrated potent in vivo activity in modulating ALDH2 and affecting alcohol metabolism. This technical guide provides a foundational understanding of its discovery, synthesis, and preclinical evaluation. Further research is warranted to fully elucidate its mechanism of action, determine its in vitro potency, and explore its therapeutic potential in a broader range of ALDH2-related pathologies. The detailed protocols and data presented herein are intended to facilitate such future investigations by the scientific community.

References

- 1. WO2014160185A2 - Mitochondrial aldehyde dehydrogenase-2 modulators and methods of use thereof - Google Patents [patents.google.com]

- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 3. Cyclopropylmethyl Magnesium Bromide synthesis - chemicalbook [chemicalbook.com]

- 4. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

In Vivo Efficacy of ALDH2 Modulator 1 (Alda-1) on Blood Alcohol and Acetaldehyde Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of ALDH2 modulator 1 (Alda-1), a potent activator of Aldehyde Dehydrogenase 2 (ALDH2), on blood alcohol and acetaldehyde concentrations. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental procedures.

Executive Summary

Aldehyde Dehydrogenase 2 (ALDH2) is the primary enzyme responsible for the detoxification of acetaldehyde, a toxic metabolite of alcohol. Genetic polymorphisms in the ALDH2 gene can lead to impaired enzyme function, resulting in acetaldehyde accumulation and adverse reactions to alcohol consumption. Alda-1 is a small molecule activator of ALDH2 that has been investigated for its potential to enhance acetaldehyde metabolism. In vivo studies have demonstrated that while Alda-1 does not significantly alter the rate of ethanol elimination or blood alcohol concentration (BAC), it markedly accelerates the clearance of acetaldehyde. This targeted action on the toxic metabolite of alcohol underscores its therapeutic potential in mitigating alcohol-induced cellular damage and reducing alcohol consumption behaviors.

Quantitative Data on Blood Alcohol and Acetaldehyde Levels

The following tables summarize the quantitative data from preclinical studies investigating the in vivo effects of Alda-1 on plasma ethanol and acetaldehyde concentrations following acute alcohol administration in mice.

Table 1: Effect of Alda-1 on Plasma Ethanol and Acetaldehyde Levels in C57BL/6J Mice Following Acute Ethanol Administration. [1]

| Treatment Group | Time Point (hours) | Plasma Ethanol (mM) | Plasma Acetaldehyde (µM) | Hepatic Acetaldehyde (nmol/g liver) |

| Ethanol | 1 | 95.8 ± 10.2 | 118.5 ± 15.7 | 10.2 ± 1.5 |

| Ethanol + Alda-1 | 1 | 92.3 ± 9.8 | 65.2 ± 8.9 | 5.8 ± 0.9 |

| Ethanol | 3 | 75.4 ± 8.9 | 85.6 ± 11.3 | 7.9 ± 1.1 |

| Ethanol + Alda-1 | 3 | 71.9 ± 8.1 | 42.1 ± 6.3 | 4.1 ± 0.7 |

*Data are presented as mean ± SD. *p < 0.05 compared to the ethanol-only group. Data extracted from Chavez et al., 2021.[1]

Table 2: Comparative Effect of Alda-1 and Alda-1/Alda-89 Combination on Blood Ethanol and Acetaldehyde Levels in Wild-Type and ALDH21/2 Knock-in Mice.

| Mouse Strain | Treatment Group | Blood Ethanol Level (relative to vehicle) | Blood Acetaldehyde Level (relative to vehicle) |

| Wild-Type C57BL/6 | Alda-1 | ~ no significant change | ~ 37% reduction |

| Wild-Type C57BL/6 | Alda-1 + Alda-89 | ~ 15% reduction | ~ 66% reduction |

| ALDH21/2 | Alda-1 | ~ no significant change | ~ 25% reduction |

| ALDH21/2 | Alda-1 + Alda-89 | ~ 17% reduction | ~ 52% reduction |

*Data are approximated from graphical representations in Gong et al., 2022. Alda-89 is an activator of ALDH3A1.

Experimental Protocols

This section details the methodologies employed in key in vivo studies to assess the effects of Alda-1 on alcohol and acetaldehyde metabolism.

Acute Alcohol Intoxication Model in Mice[1]

-

Animal Model: Male C57BL/6J mice.

-

Acclimation: Animals are acclimated for at least one week prior to the experiment.

-

Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Experimental Groups:

-

Control Group: Vehicle administration.

-

Ethanol Group: Vehicle followed by ethanol administration.

-

Ethanol + Alda-1 Group: Alda-1 administration followed by ethanol administration.

-

-

Drug Administration:

-

Alda-1: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. Alda-1 is dissolved in a vehicle of dimethyl sulfoxide (DMSO) and then diluted in corn oil.

-

Ethanol: Administered 30 minutes after Alda-1 injection via oral gavage at a dose of 5 g/kg body weight (as a 25% w/v solution in saline).

-

-

Sample Collection: Blood and liver tissue samples are collected at 1 and 3 hours post-ethanol administration.

-

Biochemical Analysis:

-

Blood Ethanol and Acetaldehyde: Blood samples are collected in heparinized tubes containing perchloric acid and sodium azide. Plasma is separated by centrifugation. Ethanol and acetaldehyde concentrations are determined by gas chromatography.

-

Hepatic Acetaldehyde: Liver tissue is homogenized in a solution of perchloric acid and sodium azide. The supernatant is collected after centrifugation for acetaldehyde measurement by gas chromatography.

-

ALDH2 Activity: Liver mitochondria are isolated, and ALDH2 activity is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a specific substrate (e.g., propionaldehyde).

-

Binge Ethanol Intoxication Model in Adolescent Rats

-

Animal Model: Adolescent male Sprague-Dawley rats.

-

Experimental Groups:

-

Sham Group: Intragastric administration of saline.

-

Ethanol-Only Group: Intragastric administration of ethanol.

-

Ethanol + Alda-1 Group: Intragastric administration of ethanol and Alda-1.

-

-

Drug Administration:

-

Ethanol: Administered intragastrically three times daily for four days. The initial dose is 5 g/kg, with subsequent doses adjusted based on a behavioral intoxication scale.

-

Alda-1: Administered at a dose of 10 mg/kg three times daily for four days.

-

-

Biochemical Analysis:

-

ALDH Activity: Blood samples are collected to measure ALDH activity at baseline and after the four-day binge period.

-

Visualizations

The following diagrams illustrate the core signaling pathway of alcohol metabolism and a typical experimental workflow for in vivo studies of Alda-1.

References

An In-depth Technical Guide on ALDH2 Modulator 1 for Reducing Alcohol-Induced Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ALDH2 in Alcohol Metabolism and Toxicity

Alcohol (ethanol) consumption is a global health concern, contributing to a wide range of diseases, most notably alcoholic liver disease (ALD). The primary pathway for ethanol metabolism involves its oxidation to acetaldehyde by alcohol dehydrogenase (ADH), followed by the detoxification of acetaldehyde to acetate by aldehyde dehydrogenase 2 (ALDH2). Acetaldehyde is a highly reactive and toxic compound that can form adducts with proteins and DNA, leading to cellular damage, inflammation, and carcinogenesis.[1][2]

The mitochondrial enzyme ALDH2 is the principal enzyme responsible for acetaldehyde clearance.[3] A common genetic polymorphism in the ALDH2 gene, particularly prevalent in East Asian populations, results in a significantly less active or inactive enzyme.[4] Individuals with this polymorphism experience elevated acetaldehyde levels after alcohol consumption, leading to adverse reactions and an increased risk for alcohol-related diseases.[4][5] Therefore, enhancing ALDH2 activity presents a promising therapeutic strategy for mitigating alcohol-induced toxicity.

This technical guide focuses on ALDH2 modulator 1, a novel small molecule designed to enhance ALDH2 activity, and its potential in reducing alcohol-induced toxicity. Due to the limited publicly available data on "this compound," this guide will also draw upon the extensive research on Alda-1, a well-characterized ALDH2 activator, to provide a comprehensive overview of the therapeutic potential and underlying mechanisms of this class of compounds.

This compound: A Novel Activator of Acetaldehyde Dehydrogenase 2

This compound is a potent and orally active modulator of ALDH2.[6] Preclinical studies have demonstrated its efficacy in reducing blood alcohol levels in mice, highlighting its potential as a therapeutic agent for alcohol intoxication and the prevention of alcohol-induced tissue damage.[6]

Mechanism of Action

While the precise binding site of this compound has not been detailed in publicly available literature, it is hypothesized to function as an allosteric activator, similar to Alda-1. Alda-1 binds to the catalytic tunnel of ALDH2, acting as a structural chaperone to enhance the enzyme's catalytic efficiency.[7][8] This activation is particularly effective for the common inactive ALDH2*2 variant, restoring its function to near wild-type levels.[7][8] By increasing the Vmax and decreasing the Km for the NAD+ cofactor, these activators accelerate the conversion of toxic acetaldehyde to non-toxic acetate.[7]

Quantitative Data on ALDH2 Modulators

The following tables summarize the available quantitative data for this compound and the well-studied activator, Alda-1, to provide a comparative overview of their efficacy.

Table 1: In Vivo Efficacy of this compound in Mice

| Animal Model | Dosage (p.o.) | Dosage (i.v.) | Treatment Protocol | Outcome | Reference |

| Male C57BL/6 Mice | 40, 60 mg/kg | 10 mg/kg | Single dose administered to mice treated with 5 g/kg of ethanol (p.o.) | Reduced blood alcohol levels | [6] |

Table 2: In Vitro Efficacy of Alda-1 on ALDH2 Activity

| ALDH2 Variant | Fold Activation | EC50 | Reference |

| Wild-type (ALDH21) | ~2-fold | ~6 µM | [5] |

| Inactive Variant (ALDH22) | ~11-fold | Not Reported | [7] |

Table 3: In Vivo Efficacy of Alda-1 in Rodent Models of Alcohol Toxicity

| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| Male C57BL/6J Mice | Not Specified | 10 days (in an 8-week alcohol feeding model) | Reversed alcohol-induced liver damage, reduced hepatic aldehydes, and reversed steatosis. | [9][10] |

| Male C57BL/6J Mice | Single dose | 1 hour post-gavage | Increased hepatic ALDH2 activity by ~3-fold. | [9] |

| Human ALDH21/2 and ALDH22/2 knock-in mice | 20 mg/kg (i.p.) | 7 days (with 10% ethanol) | Significantly increased hepatic ALDH2 activity and reduced esophageal DNA damage. | [2] |

| Alcohol-preferring UChB rats | 12.5, 25, 50 mg/kg (i.p.) | 5 days | Reduced acquisition of ethanol consumption by 72-90% and chronic ethanol intake by 61-82%. Increased brain ALDH2 activity by 3-fold and liver ALDH2 activity by 2.3-fold. | [11] |

Table 4: Pharmacokinetic Profile of Alda-1

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 1.67 ± 0.54 hours | Rat | Intravenous (10 mg/kg) | [12] |

| Oral Bioavailability | 4.36% | Mouse | Oral (40 mg/kg) | [12] |

Key Signaling Pathways in Alcohol-Induced Toxicity and ALDH2 Modulation

Chronic alcohol consumption dysregulates several key signaling pathways, leading to inflammation, oxidative stress, and cell death. ALDH2 activators can mitigate this damage by modulating these pathways, primarily through the reduction of acetaldehyde and other reactive aldehydes.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammation.[13] Chronic alcohol exposure leads to increased intestinal permeability, allowing gut-derived endotoxins (LPS) to enter the portal circulation and activate Toll-like receptor 4 (TLR4) on liver macrophages (Kupffer cells). This triggers a signaling cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α.[14] Acetaldehyde itself can also activate NF-κB.[13] By reducing acetaldehyde levels and oxidative stress, ALDH2 activators can suppress the activation of the NF-κB pathway, thereby reducing inflammation.[14][15]

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in regulating lipid metabolism.[16][17] Chronic alcohol consumption can inhibit AMPK activity in the liver, leading to increased fatty acid synthesis and reduced fatty acid oxidation, contributing to the development of alcoholic fatty liver (steatosis).[17][18] ALDH2 activation has been shown to restore AMPK signaling, promoting the phosphorylation of AMPK.[17][19] Activated AMPK can then phosphorylate and inactivate downstream targets involved in lipogenesis, such as acetyl-CoA carboxylase (ACC), and promote pathways involved in fatty acid oxidation.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of ALDH2 modulators in the context of alcohol-induced toxicity.

In Vitro ALDH2 Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure ALDH2 activity in cell lysates or with purified enzyme.

Materials:

-

ALDH2 enzyme source (purified recombinant protein or cell/tissue lysate)

-

ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

Acetaldehyde (substrate)

-

NAD+ (cofactor)

-

Colorimetric or fluorometric probe that reacts with NADH (e.g., WST-1 or resazurin-based)

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

For cell lysates, harvest cells and homogenize in ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble debris and collect the supernatant.

-

For tissue lysates, homogenize minced tissue in ice-cold ALDH Assay Buffer and process as with cell lysates.

-

Determine the protein concentration of the lysate.

-

-

Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

ALDH Assay Buffer

-

NAD+ solution

-

ALDH2 enzyme sample (lysate or purified protein)

-

This compound or vehicle control

-

-

Include a "no substrate" control for each sample to measure background NADH production.

-

-

Initiate Reaction:

-

Add acetaldehyde to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance (e.g., 450 nm for WST-1) or fluorescence (e.g., Ex/Em = 530/590 nm for resazurin) kinetically over a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic curve.

-

Subtract the rate of the "no substrate" control from the corresponding sample rate.

-

Normalize the activity to the protein concentration of the sample.

-

In Vivo Mouse Model of Alcohol-Induced Liver Injury

This protocol outlines a common model to induce alcoholic liver injury in mice.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Ethanol (20-30% v/v in water or liquid diet)

-

This compound or vehicle control

-

Gavage needles

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Acclimation: Acclimate mice to the housing facility for at least one week.

-

Alcohol Administration:

-

Chronic-Binge Model: Feed mice a liquid diet containing 5% ethanol for 10 days, followed by a single oral gavage of ethanol (5 g/kg body weight).[20]

-

Chronic Feeding Model: Administer a liquid diet containing ethanol, gradually increasing the concentration over several weeks.

-

-

Treatment:

-

Sample Collection:

-

At the end of the study, collect blood via cardiac puncture or tail vein for serum analysis.

-

Perfuse the liver with saline and harvest the tissue for histological and biochemical analysis.

-

Assessment of Liver Injury

5.3.1. Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels

ALT and AST are enzymes that are released into the bloodstream upon liver cell damage. Their levels are key biomarkers of liver injury.

Procedure:

-

Collect blood and separate the serum by centrifugation.

-

Use a commercial ALT/AST assay kit according to the manufacturer's instructions.[21][22][23]

-

Measure the absorbance in a microplate reader and calculate the enzyme activity based on a standard curve.

5.3.2. Liver Histology

Histological analysis of liver tissue provides a visual assessment of the extent of damage.

Procedure:

-

Fix a portion of the harvested liver in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and section it into 5 µm slices.

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize overall morphology, steatosis (fat accumulation), and inflammation.

-

Stain with Sirius Red to assess collagen deposition and fibrosis.[24][25][26]

-

Examine the stained sections under a microscope and score the degree of steatosis, inflammation, and fibrosis.

Conclusion and Future Directions

This compound and other activators of this critical enzyme represent a highly promising therapeutic strategy for mitigating the toxic effects of alcohol consumption. By accelerating the clearance of acetaldehyde, these compounds can reduce oxidative stress, inflammation, and cellular damage in the liver and other tissues. The preclinical data for Alda-1 strongly support the potential of this therapeutic approach, demonstrating significant protection against alcohol-induced liver injury and esophageal DNA damage.

Future research on this compound should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: A comprehensive understanding of its absorption, distribution, metabolism, and excretion is crucial for clinical development.

-

Elucidation of the Precise Binding Site and Mechanism of Action: This will aid in the design of even more potent and specific ALDH2 activators.

-

Long-term Efficacy and Safety Studies: Chronic dosing studies are needed to evaluate its long-term therapeutic benefits and potential side effects.

-

Clinical Trials: Ultimately, human clinical trials are required to confirm the safety and efficacy of this compound in populations at high risk for alcohol-related diseases, particularly individuals with the ALDH2*2 polymorphism.

The development of potent and specific ALDH2 activators like this compound holds the potential to significantly reduce the global burden of alcohol-related diseases.

References

- 1. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Accentuates Aging-Induced Cardiac Remodeling and Contractile Dysfunction: Role of AMPK, Sirt1 and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of Alda-1, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic basis for overcoming acetaldehyde-induced adverse reaction in Asian alcoholics, heterozygous for the variant ALDH2*2 gene allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The administration of Alda-1, an activator of ALDH2, inhibits relapse-like ethanol intake in female alcohol-preferring UChB rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological activation of aldehyde dehydrogenase 2 reverses alcohol-induced hepatic steatosis and cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological activation of aldehyde dehydrogenase 2 by Alda-1 reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alda-1 Ameliorates Liver Ischemia-Reperfusion Injury by Activating Aldehyde Dehydrogenase 2 and Enhancing Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Alda‑1 restores ALDH2‑mediated alcohol metabolism to inhibit the NF‑κB/VEGFC axis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acetaldehyde dehydrogenase 2 interactions with LDLR and AMPK regulate foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMP-Dependent Kinase and Autophagic Flux are Involved in Aldehyde Dehydrogenase 2-Offered Protection against Cardiac Toxicity of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Animal Models of Alcoholic Liver Disease: Pathogenesis and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels in mouse serum [bio-protocol.org]

- 22. mmpc.org [mmpc.org]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 26. researchgate.net [researchgate.net]

The Role of Aldehyde Dehydrogenase 2 (ALDH2) in Neurodegenerative Disease Models: A Technical Guide

Introduction

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for oxidizing a wide range of endogenous and exogenous aldehydes.[1][2] These reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) derived from lipid peroxidation, and 3,4-dihydroxyphenylacetaldehyde (DOPAL) from dopamine metabolism, can accumulate and cause significant neurotoxicity by forming adducts with proteins, DNA, and lipids.[1][3] An excessive "aldehydic load" resulting from increased production or impaired clearance is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][3]

ALDH2 is highly expressed in the brain, particularly in the hippocampus, cortex, and substantia nigra, highlighting its crucial protective role in neuronal health.[1] A common genetic polymorphism, ALDH2*2 (E504K, previously E487K), prevalent in East Asian populations, leads to a significant reduction in enzyme activity and is associated with an increased risk for various diseases.[1][4][5] This guide provides an in-depth technical overview of the role of ALDH2 in preclinical models of neurodegeneration, focusing on quantitative data, detailed experimental protocols, and key signaling pathways.

ALDH2 in Alzheimer's Disease (AD) Models

The accumulation of toxic aldehydes like 4-HNE is considered an early event in AD pathogenesis, contributing to neuronal death and synaptic dysfunction.[1][6] Studies using various animal models have demonstrated that reduced ALDH2 activity exacerbates AD-like pathology, while enhancing its activity offers neuroprotection.

Impact of ALDH2 Deficiency in AD Models

Animal models with reduced or absent ALDH2 activity, such as ALDH2 knockout (ALDH2-/-) mice and transgenic mice expressing the dominant-negative ALDH2*2 mutant, exhibit age-dependent cognitive decline and neuropathological changes characteristic of AD.[1][6][7]

Table 1: Quantitative Effects of ALDH2 Deficiency in Alzheimer's Disease Mouse Models

| Model Type | Age | Key Findings | Quantitative Changes | Reference |

| ALDH2-/- (null) Mice | 3.5-4+ months | Progressive cognitive deficits, increased 4-HNE adducts, Aβ deposition, tau phosphorylation, and activated caspases. | - Deficits in novel object recognition and Y-maze tasks.- Age-related increases in amyloid-beta and phosphorylated-tau. | [1][7] |

| ALDH22 Transgenic (DAL) Mice | Old Age | Age-dependent neurodegeneration, memory loss, accelerated accumulation of 4-HNE, and hyperphosphorylation of tau. | - Shortened lifespan.- Impaired performance in object recognition and Morris water maze tests. | [6] |

| ALDH22/*2 Knock-in (KI) Mice | 6 months | Increased mitochondrial ROS, Aβ accumulation, and caspase 3 activation. | - Significant increase in Aβ levels and neuroinflammation following chronic ethanol exposure compared to WT. | [7] |

Impact of ALDH2 Activation in AD Models

Conversely, enhancing ALDH2 activity, either through genetic overexpression or pharmacological activation with small molecules like Alda-1, has been shown to ameliorate AD-related pathology and improve cognitive function.[7][8][9]

Table 2: Quantitative Effects of ALDH2 Activation in Alzheimer's Disease Models

| Model Type | Treatment | Key Findings | Quantitative Changes | Reference |

| APP/PS1 AD Mice | ALDH2 Overexpression | Significantly improved cognitive function and learning abilities. | - Improved performance in behavioral analyses compared to control APP/PS1 mice. | [7][8] |

| Aβ-treated HT22 Cells | Alda-1 (ALDH2 Activator) | Attenuated Aβ-induced cell death, apoptosis, mitochondrial dysfunction, and oxidative stress. | - Reversed Aβ-induced reduction in cell viability.- Reversed Aβ-induced increase in caspase-3 and decrease in Bcl-2.- Reduced Aβ-induced increases in ROS, 4-HNE, and restored ATP levels. | [8] |

| AD Patient-derived Fibroblasts (with ALDH2*2) | Alda-1 | Reduced aldehydic load, oxidative stress, and mitochondrial dysfunction. | - Reversed pathological processes observed in untreated cells. | [7] |

ALDH2 in Parkinson's Disease (PD) Models

In dopaminergic neurons, the metabolism of dopamine by monoamine oxidase (MAO) produces the highly reactive aldehyde DOPAL.[10] Inefficient clearance of DOPAL by ALDH is hypothesized to contribute to the selective neurodegeneration seen in PD.[10][11]

Impact of ALDH2 Deficiency/Inhibition in PD Models

Models involving genetic deletion of ALDH2 or chemical inhibition demonstrate the critical role of this enzyme in protecting dopaminergic neurons.

Table 3: Quantitative Effects of ALDH2 Deficiency/Inhibition in Parkinson's Disease Models

| Model Type | Key Findings | Quantitative Changes | Reference |

| ALDH1A1-/- x ALDH2-/- (Double Knockout) Mice | Age-dependent motor deficits, loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra (SN), and reduced striatal dopamine. | - Significant increase in neurotoxic aldehydes 4-HNE and DOPAL.- Deficits in gait analysis and accelerating rotarod performance, which were alleviated by L-DOPA. | [1][12] |

| Benomyl (ALDH inhibitor)-treated Mice | Accumulation of DOPAL in the striatum. | - Potent and rapid inhibition of ALDH activity in vivo and in vitro. | [1] |

| Daidzin (ALDH2 inhibitor)-treated PC12 Cells | Decreased cell viability. | - Demonstrated the protective role of ALDH2 against neurotoxicity. | [1] |

Impact of ALDH2 Activation in PD Models

Pharmacological activation of ALDH2 with Alda-1 provides significant neuroprotection in cellular and animal models of parkinsonism induced by neurotoxins like rotenone and MPTP.[1][10]

Table 4: Quantitative Effects of ALDH2 Activation in Parkinson's Disease Models

| Model Type | Treatment | Key Findings | Quantitative Changes | Reference |

| Rotenone- or MPTP-treated Mice | Alda-1 (intraperitoneal) | Significantly reduced the loss of TH-positive dopaminergic neurons in the substantia nigra. | - Rescued mitochondrial function and substantia nigra neurons. | [1][10] |

| Rotenone-treated SH-SY5Y Cells & Primary SN Neurons | Alda-1 | Protected against apoptotic cell death, decreased ROS accumulation, and preserved mitochondrial membrane potential. | - Attenuated rotenone-induced reduction in TMRM fluorescence intensity in a dose-dependent manner (1-10 µM).- Suppressed the increase of cytosolic Bax, cytochrome c, and active caspases-9 and -3. | [10] |

| Rotenone-treated SH-SY5Y Cells | Wild-Type ALDH2 Overexpression | Reduced rotenone-induced cell death and prevented the accumulation of 4-HNE. | - Protected against loss of mitochondrial membrane potential and generation of ROS. | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involving ALDH2 is crucial for understanding its role in neurodegeneration.

Caption: ALDH2 detoxifies toxic aldehydes generated from oxidative stress.

Caption: ALDH2 detoxifies the neurotoxic dopamine metabolite DOPAL.

Caption: Workflow for studying ALDH2 modulators in disease models.

Experimental Protocols

Detailed and reproducible methodologies are essential for studying ALDH2 in neurodegeneration.

Protocol 1: ALDH2 Activity Assay (Spectrophotometric)

This protocol measures ALDH2 activity by monitoring the reduction of NAD+ to NADH at 340 nm.[13][14][15]

A. Materials and Reagents:

-

Tissue or Cell Lysate: Brain tissue (e.g., hippocampus, substantia nigra) or cultured cells.

-

Extraction/Lysis Buffer: (e.g., RIPA buffer with protease inhibitors).

-

Assay Buffer: 100 mM Sodium Pyrophosphate, pH 9.0.

-

NAD+ Stock Solution: 100 mM in deionized water (store at -20°C).

-

Substrate Stock Solution: Acetaldehyde (1 M) or Propionaldehyde (500 mM) in deionized water (prepare fresh).

-

96-well UV-transparent microplate or quartz cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

B. Procedure:

-

Sample Preparation:

-

Homogenize brain tissue or lyse cells in ice-cold Extraction Buffer.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris.

-

Collect the supernatant (lysate) and determine the protein concentration using a Bradford or BCA assay. Keep lysate on ice.

-

-

Assay Reaction Setup (per well/cuvette):

-

Prepare a master mix in a microcentrifuge tube on ice. For each reaction, combine:

-

Assay Buffer (to a final volume of 200 µL).

-

NAD+ Stock Solution (for a final concentration of 2.5-10 mM).

-

Sample Lysate (30-300 µg of total protein).

-

-

Include a "no substrate" control for each sample to measure the endogenous rate of NAD+ reduction.

-

-

Measurement:

-

Set the spectrophotometer to 340 nm and the temperature to 25°C or 37°C.

-

Pipette the master mix (without substrate) into the wells/cuvettes.

-

Initiate the reaction by adding the Substrate Stock Solution (for a final concentration of 5-10 mM).

-

Immediately begin kinetic reading, measuring the change in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve (ΔAbs/min).

-

Subtract the rate of the "no substrate" control from the sample rate.

-

Calculate ALDH2 specific activity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Express activity as nmol NADH/min/mg protein.

-

Protocol 2: Immunohistochemistry (IHC) for ALDH2 in Brain Tissue

This protocol describes the detection of ALDH2 protein in fixed, sectioned brain tissue.[10][16][17][18]

A. Materials and Reagents:

-

Fixative: 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Cryoprotectant: 30% Sucrose in PBS.

-

Blocking Solution: PBS containing 1% Triton X-100 and 4% Normal Goat Serum (or serum from the species of the secondary antibody).

-

Primary Antibody: Rabbit or Mouse anti-ALDH2 antibody (diluted in Blocking Solution).

-

Secondary Antibody: Fluorophore-conjugated Goat anti-Rabbit/Mouse IgG (e.g., Alexa Fluor 488).

-

Mounting Medium with DAPI.

-

Microscope slides, cryostat or microtome.

B. Procedure:

-

Tissue Preparation:

-

Perfuse the animal with ice-cold PBS followed by 4% PFA.

-

Post-fix the dissected brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks (24-48 hours).

-

Snap-freeze the brain and cut 30-40 µm sections using a cryostat. Store sections in a cryoprotectant solution at -20°C or use immediately.

-

-

Immunostaining (Free-Floating Method):

-

Wash sections three times for 10 minutes each in PBS with gentle agitation.

-

Block non-specific binding by incubating sections in Blocking Solution for 1-2 hours at room temperature.

-

Incubate sections with the primary anti-ALDH2 antibody solution overnight at 4°C with gentle agitation.

-

Wash sections three times for 10 minutes each in PBS containing 1% Triton X-100.

-

Incubate sections with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash sections three times for 10 minutes each in PBS, protected from light.

-

-

Mounting and Visualization:

-

Carefully mount the stained sections onto microscope slides.

-

Allow the slides to air dry briefly.

-

Apply a drop of mounting medium with DAPI and coverslip.

-

Seal the coverslip and store slides at 4°C, protected from light.

-

Image the sections using a fluorescence or confocal microscope.

-

Protocol 3: Behavioral Testing in Mouse Models

Behavioral assays are essential for assessing the functional consequences of ALDH2 modulation on cognition and motor function.[19][20][21][22][23]

A. Morris Water Maze (MWM) - for Spatial Learning and Memory (AD Models):

-

Apparatus: A large circular pool (120-150 cm diameter) filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (4-5 days): Mice are given 4 trials per day to find the hidden platform from different starting positions. The trial ends when the mouse finds the platform or after 60-90 seconds. If it fails, it is guided to the platform.

-

Probe Trial (24 hours after last acquisition trial): The platform is removed, and the mouse is allowed to swim for 60 seconds.

-

-

Key Metrics: Escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

B. Rotarod Test - for Motor Coordination and Balance (PD Models):

-

Apparatus: A rotating rod that accelerates at a controlled rate.

-

Procedure:

-

Training Phase: Mice are placed on the rod at a low, constant speed for a few trials to acclimate.

-

Testing Phase: The rod accelerates (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Multiple trials are conducted per day for 2-3 consecutive days.

-

-

Key Metrics: Latency to fall (in seconds).

C. Open Field Test - for Locomotor Activity and Anxiety:

-

Apparatus: A square arena (e.g., 40x40 cm) with walls.

-

Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for 5-10 minutes. Activity is tracked by an overhead camera and software.

-

Key Metrics: Total distance traveled, time spent in the center versus the periphery of the arena. This test is often used as a control to ensure that differences in other tasks are not due to general activity or anxiety levels.[19]

References

- 1. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.eaapublishing.org [journals.eaapublishing.org]

- 5. ALDH2 variance in disease and populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Age-Dependent Neurodegeneration Accompanying Memory Loss in Transgenic Mice Defective in Mitochondrial Aldehyde Dehydrogenase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Impact of common ALDH2 inactivating mutation and alcohol consumption on Alzheimer’s disease [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldehyde dehydrogenase 2 in the spotlight: The link between mitochondria and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurodegeneration and motor dysfunction in mice lacking cytosolic and mitochondrial aldehyde dehydrogenases: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ALDH2 Activity Reduces Mitochondrial Oxygen Reserve Capacity in Endothelial Cells and Induces Senescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blossombio.com [blossombio.com]

- 17. youtube.com [youtube.com]

- 18. hellobio.com [hellobio.com]

- 19. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Behavioral phenotyping of mouse models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. maze.conductscience.com [maze.conductscience.com]

ALDH2 Activation: A Novel Therapeutic Strategy for Cardiovascular Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) has emerged as a critical enzyme in cellular defense mechanisms against oxidative stress, playing a significant role in cardiovascular health. This enzyme is primarily responsible for detoxifying reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), which are generated during lipid peroxidation and contribute to cellular damage in various cardiovascular pathologies. A loss-of-function mutation in the ALDH2 gene (ALDH2*2), prevalent in East Asian populations, is associated with an increased risk of coronary artery disease, myocardial infarction, and heart failure.[1][2] Consequently, the activation of ALDH2 has garnered substantial interest as a promising therapeutic strategy. This guide provides a comprehensive overview of the role of ALDH2 in cardiovascular disease, the mechanisms of ALDH2 activation, and the therapeutic potential of small-molecule activators. It includes a summary of key quantitative data, detailed experimental protocols for assessing ALDH2 activity and its downstream effects, and visualizations of the core signaling pathways.

The Role of ALDH2 in Cardiovascular Homeostasis and Disease

ALDH2 is a mitochondrial enzyme that catalyzes the oxidation of various aldehydes to their corresponding carboxylic acids.[3] Its most well-known function is the detoxification of acetaldehyde, the primary metabolite of ethanol. However, its role in cardiovascular protection stems from its ability to metabolize endogenous reactive aldehydes like 4-HNE, which are products of oxidative stress-induced lipid peroxidation.[4]

Cardioprotective Mechanisms:

-

Detoxification of Reactive Aldehydes: During ischemic events, such as myocardial infarction, there is a surge in reactive oxygen species (ROS) production, leading to lipid peroxidation and the accumulation of cytotoxic aldehydes like 4-HNE.[5] 4-HNE can form adducts with proteins, impairing their function and contributing to cellular injury.[4] ALDH2 activation enhances the clearance of these toxic aldehydes, thereby mitigating cellular damage.[4][5]

-

Modulation of Signaling Pathways: ALDH2 activity is intertwined with several key signaling pathways involved in cell survival and death. Activation of protein kinase C epsilon (PKCε) has been shown to phosphorylate and activate ALDH2, contributing to cardioprotection.[5] Furthermore, ALDH2 activation can influence pathways such as Wnt/β-catenin and MAPK, which are involved in cardiac fibrosis and inflammation.[6]

-

Reduction of Oxidative Stress: By detoxifying reactive aldehydes, ALDH2 indirectly reduces the overall oxidative stress burden on the cell, preserving mitochondrial function and preventing apoptosis.[7]

A deficiency in ALDH2 activity, particularly due to the ALDH2*2 genetic variant, leads to an accumulation of toxic aldehydes, exacerbating ischemic injury and promoting the development of various cardiovascular diseases.[8]

ALDH2 Activation as a Therapeutic Approach

The discovery of small-molecule activators of ALDH2, such as Alda-1, has paved the way for a new therapeutic paradigm in cardiovascular medicine.[4][9] These compounds act by binding to the enzyme and promoting a conformational change that enhances its catalytic activity.[10] Alda-1 has been shown to be particularly effective in activating the deficient ALDH2*2 variant.[9]

Therapeutic Potential:

-

Myocardial Infarction: Preclinical studies have demonstrated that ALDH2 activation with Alda-1 significantly reduces myocardial infarct size following ischemia-reperfusion injury.[9][11]

-

Heart Failure: Long-term treatment with Alda-1 has been shown to prevent the progression of ventricular remodeling and improve survival in animal models of chronic heart failure.[12][13]

-

Atherosclerosis: ALDH2 activation may attenuate the development and promote the stability of atherosclerotic plaques by reducing inflammation and apoptosis in vascular smooth muscle cells.

-

Nitrate Tolerance: Chronic nitroglycerin treatment can lead to the inhibition of ALDH2, contributing to nitrate tolerance. Co-administration of an ALDH2 activator can prevent this inhibition and preserve the therapeutic efficacy of nitroglycerin.[14][15]

Quantitative Data on ALDH2 Activation

The following tables summarize key quantitative data from preclinical studies on the effects of ALDH2 activation.

Table 1: Effect of Alda-1 on Myocardial Infarct Size

| Experimental Model | Treatment | Dosage | Reduction in Infarct Size | Reference |

| Rat model of ischemia-reperfusion | Alda-1 (pre-ischemia) | 16 mg/kg | ~60% | [9][11] |

| Rat model of nitroglycerin-induced injury | Alda-1 (co-administered with nitroglycerin) | 16 mg/kg/day | ~50% (prevention of increase) | [14] |

| Mouse model of myocardial I/R injury | Alda-1 treated mitochondrial transplantation | N/A | Significant reduction | [16] |

Table 2: Effect of ALDH2 Activation on Cardiac Fibrosis Markers

| Experimental Model | Treatment | Effect on Fibrosis Markers | Reference |

| High glucose-treated neonatal rat cardiac fibroblasts | Alda-1 | Decreased Collagen I and III mRNA expression | [7][17] |

| Rat model of chronic heart failure | Alda-1 | Decreased collagen volume | [12][13] |

| Mouse model of pressure overload-induced heart failure | ALDH2 overexpression | Attenuated cardiac fibrosis | [18] |

Table 3: Kinetic Parameters of ALDH2 Activation by Alda-1

| Enzyme Variant | Parameter | Change with Alda-1 | Fold Change | Reference |

| ALDH21 (Wild-Type) | Acetaldehyde Oxidation | Increased | ~1.5-fold | |

| ALDH22 (Mutant) | Acetaldehyde Oxidation | Increased | ~6-fold | |

| ALDH2 (Bovine Liver) | Km for NAD+ | Decreased | 2.4-fold | [1] |

| ALDH2 (Bovine Liver) | Catalytic Efficiency (NAD+) | Increased | 4.4-fold | [1] |

| ALDH2 (Bovine Liver) | Km for Aldehyde | Increased | 8.6-fold | [1] |

Key Signaling Pathways

The cardioprotective effects of ALDH2 activation are mediated through complex signaling networks. The following diagrams illustrate some of the key pathways involved.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess ALDH2 activation and its downstream effects.

Measurement of ALDH2 Activity in Cardiac Tissue (Spectrophotometric Assay)

This protocol is adapted from methods described in several studies.[10][19]

Principle: The enzymatic activity of ALDH2 is determined by monitoring the reduction of NAD⁺ to NADH, which is measured by the increase in absorbance at 340 nm, in the presence of an aldehyde substrate.

Materials:

-

Cardiac tissue homogenate

-

Assay Buffer: 100 mM sodium pyrophosphate, pH 9.0

-

NAD⁺ solution: 10 mM

-

Acetaldehyde solution: 10 mM

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare cardiac tissue homogenates in an appropriate lysis buffer and determine the protein concentration.

-

In a cuvette, add 300 µg of sample protein to the assay buffer.

-

Add NAD⁺ to a final concentration of 1 mM.

-

Initiate the reaction by adding acetaldehyde to a final concentration of 1 mM.

-

Immediately monitor the increase in absorbance at 340 nm at 25°C in kinetic mode for 5-10 minutes.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Express ALDH2 activity as nmol NADH/min/mg protein.

Detection of 4-HNE Protein Adducts by ELISA

This protocol is a generalized procedure based on commercially available kits and literature.[5][6][20][21]

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of 4-HNE adducted to proteins in a sample. A competitive ELISA is a common format.

Materials:

-

Protein extracts from cells or tissues

-

4-HNE ELISA kit (containing 4-HNE coated plate, anti-4-HNE antibody, HRP-conjugated secondary antibody, standards, and buffers)

-

Microplate reader

Procedure:

-

Prepare protein samples and a standard curve according to the kit manufacturer's instructions.

-

Add standards and samples to the wells of the microplate pre-coated with a 4-HNE conjugate.

-

Add the anti-4-HNE antibody to each well. During incubation, free 4-HNE in the sample will compete with the coated 4-HNE for antibody binding.

-

Wash the plate to remove unbound antibodies.

-

Add an HRP-conjugated secondary antibody.

-

Wash the plate to remove unbound secondary antibody.

-

Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of 4-HNE in the samples by comparing their absorbance to the standard curve.

Detection of 4-HNE Modified Proteins by Immunoblotting

This protocol outlines a general procedure for Western blotting to detect 4-HNE protein adducts.[8][22]

Principle: Proteins from a sample are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for 4-HNE adducts.

Materials:

-

Protein extracts from cells or tissues

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-4-HNE

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-4-HNE antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Future Directions and Conclusion

The activation of ALDH2 represents a highly promising and novel therapeutic strategy for a range of cardiovascular diseases. The wealth of preclinical data supporting its cardioprotective effects provides a strong rationale for further investigation. Future research should focus on:

-

Development of Novel Activators: Designing and synthesizing new ALDH2 activators with improved pharmacokinetic and pharmacodynamic properties.

-